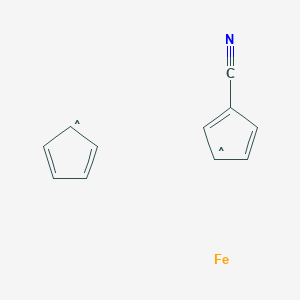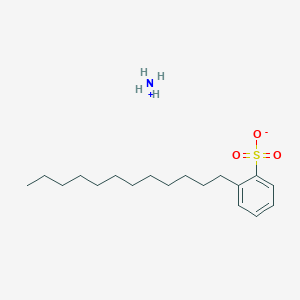
ARSENIC (II) SULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Arsenic (II) sulfide occurs naturally in the environment as a component of more than 245 minerals, mostly ores containing sulfide along with copper, nickel, lead, cobalt, or other metals. Weathering of rocks converts arsenic sulfides to arsenic trioxide, which enters the arsenic cycle either as dust or by dissolving in rain, rivers, or groundwater, making groundwater contamination by arsenic a serious global threat (Mandal & Suzuki, 2002).
Molecular Structure Analysis
The molecular structure and surface complexation models of arsenic (II) sulfide are critical for understanding its interactions in the environment. These interactions involve outer-sphere and inner-sphere complex models, which explain the sorption mechanisms on solid surfaces like sulfides and (hydro)oxides of Fe, Al, and Mn (Wang & Mulligan, 2008).
Chemical Reactions and Properties
Arsenic (II) sulfide undergoes various chemical reactions under different environmental conditions. For instance, in the presence of Fe3+ or bacteria, the oxidation rates of As-bearing sulfides increase, except for arsenopyrite, where the oxidation by dissolved oxygen does not depend significantly on pH (Lengke, Sanpawanitchakit, & Tempel, 2009).
Physical Properties Analysis
The physical properties of arsenic (II) sulfide, such as solubility and phase behavior, are influenced by environmental factors like pH and redox potential. These properties are crucial for understanding its mobility and bioavailability in water and soil systems.
Chemical Properties Analysis
Arsenic (II) sulfide's chemical properties, including its reactivity towards other elements and compounds, play a significant role in its environmental and health impacts. For example, the transformation of arsenic sulfides leads to the release of arsenic trioxide, a toxic compound with significant health risks (Mandal & Suzuki, 2002).
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
Arsenic (As), a metalloid, significantly affects environmental and human health due to its presence in various forms in the environment. Research has extensively focused on understanding arsenic's behavior, including its occurrence, distribution, and impact. Arsenic contamination, especially in groundwater, poses severe health risks globally. The transformation of arsenic sulfides to arsenic trioxide through weathering processes highlights arsenic's mobility and potential for widespread environmental impact. This process leads to arsenic entering the water cycle, contaminating groundwater, and subsequently the food chain, emphasizing the urgent need for effective remediation strategies (Mandal & Suzuki, 2002).
Health Effects and Mechanisms
Arsenic exposure has been linked to a wide range of health issues, including skin lesions, cardiovascular diseases, and various forms of cancer. The mechanisms underlying arsenic toxicity involve its interaction with sulfhydryl groups and the generation of reactive oxygen species (ROS), leading to oxidative stress. This insight into arsenic's toxic mechanisms is crucial for developing therapeutic interventions and for assessing the risks associated with arsenic exposure in different environmental contexts (Flora, Bhadauria, Kannan, & Singh, 2007).
Detection and Speciation
Advancements in analytical methods have enhanced our ability to detect and speciate arsenic in environmental and biological samples, contributing to our understanding of arsenic's environmental behavior and its health implications. Voltammetric methods, in particular, have shown promise for the sensitive and cost-effective detection of arsenic, crucial for monitoring environmental exposure and for the development of remediation strategies. These methods have evolved to include novel electrode materials and configurations, improving the accuracy and sensitivity of arsenic detection (Mays & Hussam, 2009).
Remediation Techniques
Research has also focused on the development of adsorbents for arsenic removal from water and wastewater. Various materials, including modified carbons and biosorbents, have been evaluated for their efficiency in arsenic adsorption. These studies not only contribute to the understanding of arsenic's environmental chemistry but also to the development of effective and sustainable arsenic remediation technologies (Mohan & Pittman, 2007).
Safety And Hazards
Direcciones Futuras
Arsenic (II) Sulfide has been used in the synthesis of various materials, including chalcogenide zeolite analogs, direct-band-gap semiconductors, and thioarsenates . It has also been found to exhibit strong second harmonic generation, making it useful in nonlinear optical applications . Future research may focus on these applications and the development of arsenic (II) sulfide nanocrystals for use in cancer treatment .
Propiedades
Número CAS |
1303-32-8 |
|---|---|
Nombre del producto |
ARSENIC (II) SULFIDE |
Fórmula molecular |
As2S2 |
Peso molecular |
213.97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




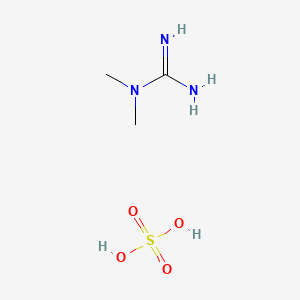
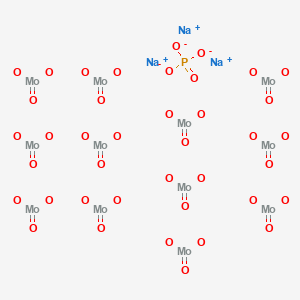
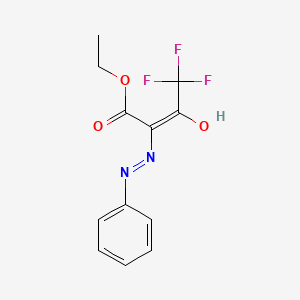
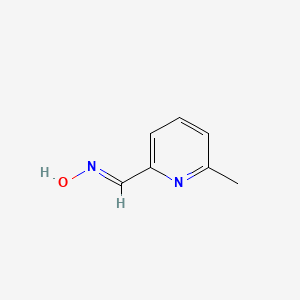
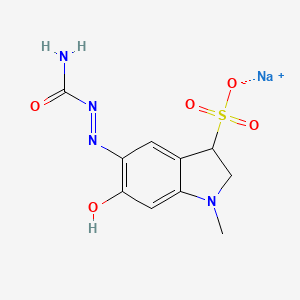
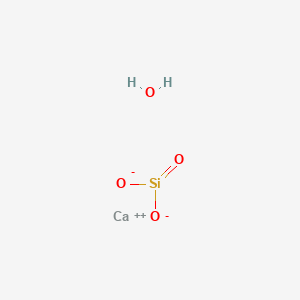
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
